![molecular formula C16H10N2OS B2735314 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 127204-71-1](/img/structure/B2735314.png)

2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

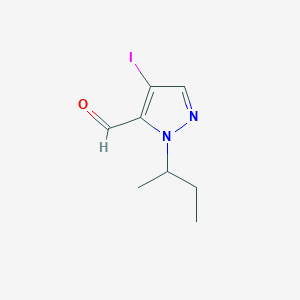

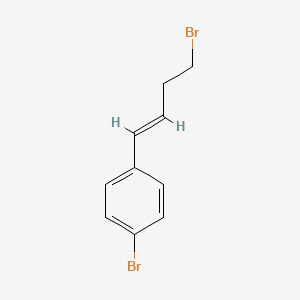

2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a chemical compound with the molecular formula C16H10N2OS . It has been highlighted for its properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde consists of a phenyl group attached to an imidazo[2,1-b]benzothiazole ring, which is further attached to a carbaldehyde group .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the anticancer potential of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting key enzymes involved in tumor growth .

- The benzothiazole scaffold has been associated with antimicrobial properties. Scientists have synthesized derivatives of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and evaluated their efficacy against bacteria, fungi, and parasites. These compounds may serve as potential leads for novel antimicrobial agents .

- Some studies suggest that 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives exhibit anti-inflammatory activity. They modulate inflammatory pathways, potentially making them useful in managing inflammatory diseases .

- The unique structure of this compound allows it to act as a fluorescent probe or sensor. Researchers have explored its application in detecting specific analytes, such as metal ions or biomolecules, due to its fluorescence properties .

- 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives have been employed as building blocks in organic synthesis. Additionally, they serve as catalysts in various reactions, including C–C bond formation and cyclization processes .

- Scientists have investigated the photophysical behavior of this compound. Its absorption and emission properties make it interesting for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Effects

Fluorescent Probes and Sensors

Organic Synthesis and Catalysts

Photophysical Studies

Zukünftige Richtungen

The future directions for 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and its derivatives involve further investigation as promising anticancer agents. The unusual binding plasticity of the Met active site towards structurally different inhibitors can be exploited to generate drugs able to target Met oncogenic dependency at distinct levels .

Eigenschaften

IUPAC Name |

2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHAANCNDDLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)

![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)

![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)

![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)